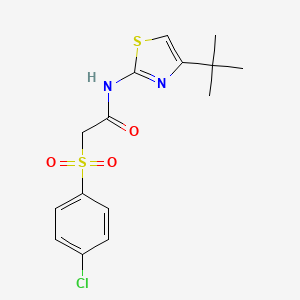

![molecular formula C20H25N3O3S B2357386 4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-17-3](/img/structure/B2357386.png)

4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

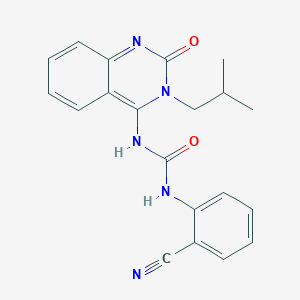

Description

“4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is a type of heterocyclic aromatic organic compound . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Scientific Research Applications

- Imidazo[1,2-a]pyridines, including our compound of interest, exhibit promising antiviral properties . Researchers have investigated their potential as inhibitors against viral infections, making them relevant in the context of antiviral drug development.

- Some imidazo[1,2-a]pyridines have demonstrated antiulcer effects . These compounds may play a role in managing gastrointestinal disorders and protecting against ulcer formation.

- Imidazo[1,2-a]pyridines have been explored as antibacterial agents . Their activity against bacterial pathogens makes them valuable in combating infections.

- Researchers have identified imidazo[1,2-a]pyridines as potential anticancer agents . These compounds may interfere with cancer cell growth and proliferation pathways.

- Imidazo[1,2-a]pyridines have shown antifungal activity . Investigating their efficacy against fungal infections could lead to novel treatments.

- Some imidazo[1,2-a]pyridines act as CDK inhibitors . CDKs play a crucial role in cell cycle regulation, and targeting them is relevant in cancer therapy.

Antiviral Activity

Antiulcer Properties

Antibacterial Applications

Anticancer Potential

Antifungal Properties

Cyclin-Dependent Kinase (CDK) Inhibition

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity . This could result in changes in cell cycle progression, neuronal excitability, or muscle contraction.

Biochemical Pathways

Given the potential targets, it may impact pathways related to cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking or gaba a receptor modulation), and muscle contraction .

Result of Action

Based on its potential targets, it could influence cell cycle progression, neuronal excitability, and muscle contraction .

properties

IUPAC Name |

4-butoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-3-4-14-26-18-7-9-19(10-8-18)27(24,25)21-12-11-17-15-23-13-5-6-16(2)20(23)22-17/h5-10,13,15,21H,3-4,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDLTXFYULFYGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)

![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)

![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2357325.png)